molecular formula C7H7BrN4S B13080433 1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13080433
M. Wt: 259.13 g/mol
InChI Key: FJRURZIHDAWXHZ-UHFFFAOYSA-N
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Description

1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazole derivatives. It features a bromothiophene moiety attached to a triazole ring, which is known for its diverse applications in various fields of science and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazole: Lacks the amine group, leading to different reactivity and applications.

    1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-ol: Contains a hydroxyl group instead of an amine, affecting its chemical properties and biological activities.

    1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-carboxylic acid: Features a carboxylic acid group, which can participate in different types of reactions and interactions.

Uniqueness

1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its combination of a bromothiophene moiety and a triazole ring with an amine group. This structure provides a versatile platform for chemical modifications and potential biological activities.

Properties

Molecular Formula

C7H7BrN4S

Molecular Weight

259.13 g/mol

IUPAC Name

1-[(3-bromothiophen-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H7BrN4S/c8-5-1-2-13-6(5)3-12-4-7(9)10-11-12/h1-2,4H,3,9H2

InChI Key

FJRURZIHDAWXHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CN2C=C(N=N2)N

Origin of Product

United States

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